
6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination, chlorination, and fluorination of a naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new derivatives.
Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds, expanding the compound’s structural diversity.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-microbial agents.
Material Science: Its halogenated structure can be utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, providing insights into cellular processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated naphthyridines, such as:
- 6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridine
- 6-Bromo-3,4-dichloro-2-methyl-1,5-naphthyridine
- 6-Bromo-3,4-dichloro-7-fluoro-1,5-naphthyridine
Uniqueness
What sets 6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine apart is the specific arrangement of halogen atoms, which can significantly influence its chemical reactivity and biological activity. This unique halogenation pattern can lead to distinct interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H4BrCl2FN2 |
|---|---|
Molecular Weight |
309.95 g/mol |
IUPAC Name |
6-bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine |
InChI |
InChI=1S/C9H4BrCl2FN2/c1-3-6(11)7(12)8-5(14-3)2-4(13)9(10)15-8/h2H,1H3 |
InChI Key |
KMLNKUIGPMZMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(N=C2C(=C1Cl)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


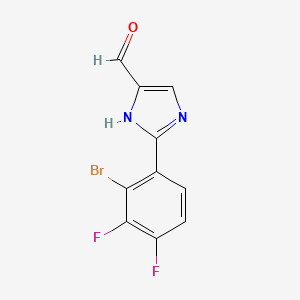
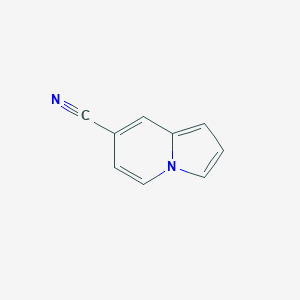
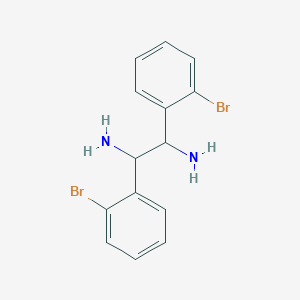
![4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)
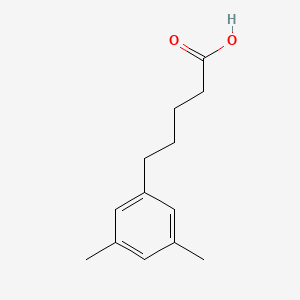
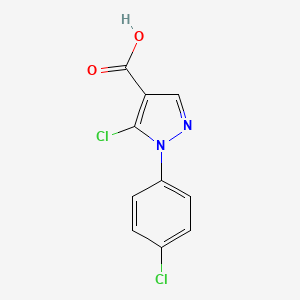

![3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B13675283.png)
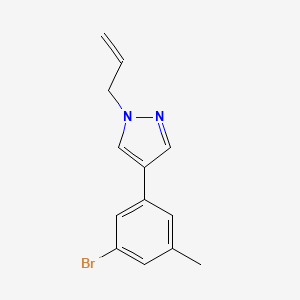
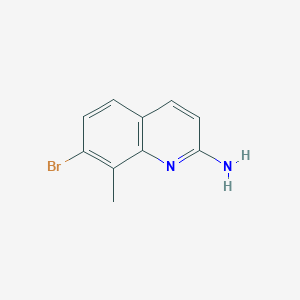
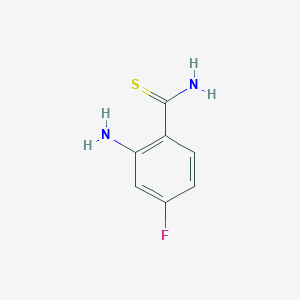

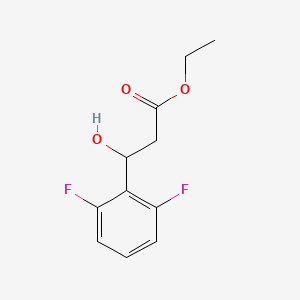
![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)
